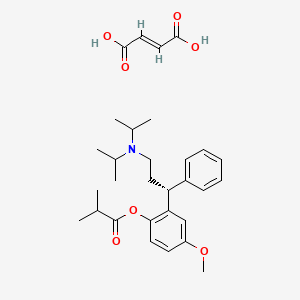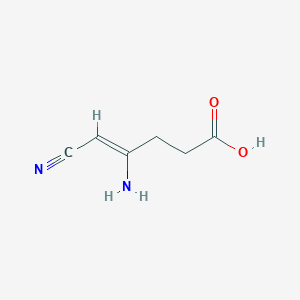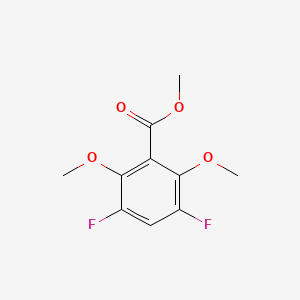
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is a chemical compound with the molecular formula C10H10F2O4. It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate can be synthesized through several methods. One common method involves the reaction of 3,5-difluoro-2,6-dimethoxybenzoic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the use of lithium borohydride in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 48 hours. The reaction mass is then quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) in THF at 0°C.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Lithium Borohydride: Used for reduction reactions in THF at low temperatures.
Lithium Aluminum Hydride: Another reducing agent used in THF at low temperatures.
Major Products Formed
Alcohols: Reduction of the ester group leads to the formation of the corresponding alcohol.
Substituted Benzoates: Substitution reactions can yield various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-Difluoro-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and allows it to participate in various biochemical pathways. The methoxy groups increase its solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,6-Difluoro-3,5-dimethoxybenzoate: Similar in structure but with different substitution patterns.
Methyl 3,5-Dimethoxybenzoate: Lacks the fluorine atoms, resulting in different chemical properties
Uniqueness
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and solubility properties. These features make it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H10F2O4 |
|---|---|
Peso molecular |
232.18 g/mol |
Nombre IUPAC |
methyl 3,5-difluoro-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H10F2O4/c1-14-8-5(11)4-6(12)9(15-2)7(8)10(13)16-3/h4H,1-3H3 |
Clave InChI |
RZLQEVRCQCEOON-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1F)F)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


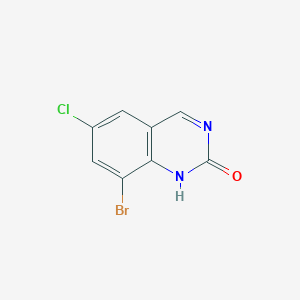
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
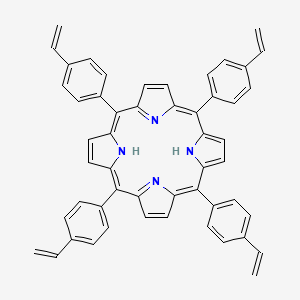
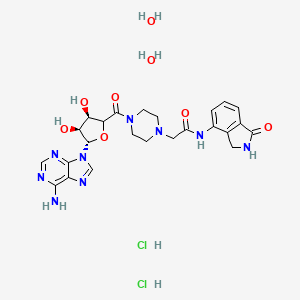
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
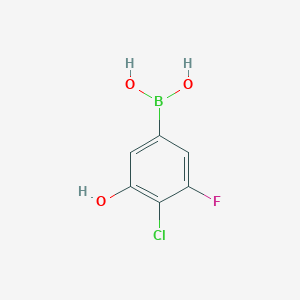
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
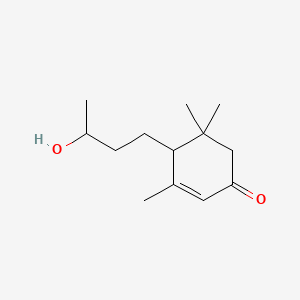
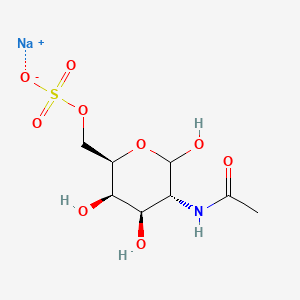
![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)
